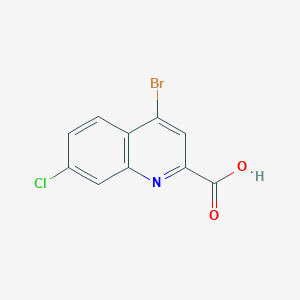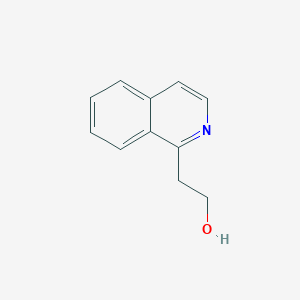
4-Chloro-2-(difluoromethoxy)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(difluoromethoxy)-6-methylpyridine is an organic compound with the molecular formula C7H6ClF2NO It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position, a difluoromethoxy group at the 2-position, and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)-6-methylpyridine typically involves the reaction of 4-chloro-2-(difluoromethoxy)pyridine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(difluoromethoxy)-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 4-amino-2-(difluoromethoxy)-6-methylpyridine or 4-thio-2-(difluoromethoxy)-6-methylpyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of this compound-3-amine.
Aplicaciones Científicas De Investigación
4-Chloro-2-(difluoromethoxy)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(difluoromethoxy)-6-methylpyridine involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(difluoromethoxy)pyridine
- 4-Chloro-2-(trifluoromethoxy)-6-methylpyridine
- 4-Chloro-2-(difluoromethoxy)-6-ethylpyridine
Uniqueness
4-Chloro-2-(difluoromethoxy)-6-methylpyridine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both chloro and difluoromethoxy groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it may offer improved stability, solubility, or biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C7H6ClF2NO |
|---|---|
Peso molecular |
193.58 g/mol |
Nombre IUPAC |
4-chloro-2-(difluoromethoxy)-6-methylpyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-4-2-5(8)3-6(11-4)12-7(9)10/h2-3,7H,1H3 |
Clave InChI |
TUPFNPQECBCUHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




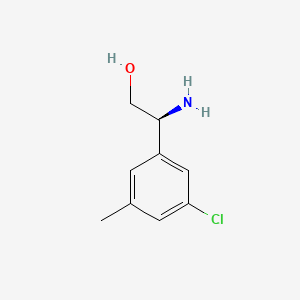
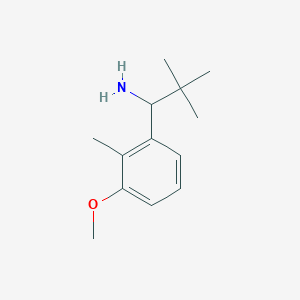
![tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12966742.png)

![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)
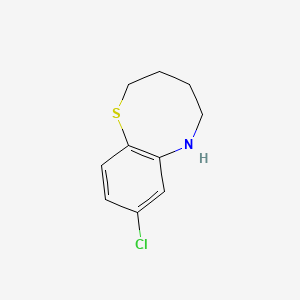
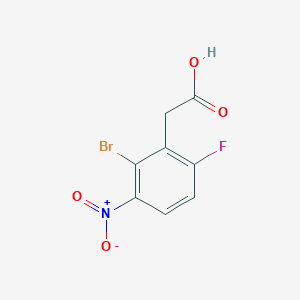
![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)

